molecular formula C15H20O3 B097996 (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one CAS No. 18045-83-5

(6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

Cat. No. B097996
CAS RN: 18045-83-5
M. Wt: 248.32 g/mol
InChI Key: XQVSREKNQZKAKU-APQBBXBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one, also known as HMF (5-hydroxymethylfurfural), is a naturally occurring organic compound that is produced from the dehydration of sugars in acidic environments. HMF has gained attention in recent years due to its potential applications in various fields, including food, agriculture, and pharmaceuticals. In

Scientific Research Applications

(6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one has been extensively studied for its potential applications in various fields. In the food industry, (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one is a flavor and aroma compound that is present in many processed foods, such as baked goods, coffee, and honey. (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one has also been shown to have antioxidant and antimicrobial properties, which can be beneficial for food preservation. In agriculture, (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one has been used as a plant growth regulator and a pesticide. (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one has been shown to induce the germination of seeds and promote the growth of plants. In the pharmaceutical industry, (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one has been investigated for its potential use as a drug delivery system and as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one is not fully understood. However, it is believed that (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one exerts its effects through the modulation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the peroxisome proliferator-activated receptor (PPAR) pathway. (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, which may be mediated through these pathways.
Biochemical and Physiological Effects:
(6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one has been shown to have various biochemical and physiological effects. (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one has also been shown to reduce inflammation and oxidative stress, which are associated with various chronic diseases, such as cancer, diabetes, and cardiovascular disease. (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one has been shown to improve glucose metabolism and insulin sensitivity, which may be beneficial for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

(6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one has several advantages for lab experiments. (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one is a relatively stable compound that can be easily synthesized from various sugars. (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one is also a small molecule that can be easily modified to generate analogs with improved properties. However, (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one has several limitations for lab experiments. (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one is a reactive compound that can undergo various chemical reactions, such as oxidation and reduction, which can complicate the interpretation of experimental results. (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one is also a hydrophobic compound that can be difficult to solubilize in aqueous solutions.

Future Directions

There are several future directions for the research on (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one. One direction is the development of alternative synthesis methods that are more sustainable and efficient than the current methods. Another direction is the investigation of the potential applications of (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one in the treatment of various diseases, such as cancer and diabetes. The development of (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one analogs with improved properties, such as increased potency and selectivity, is also a promising direction. Finally, the elucidation of the mechanism of action of (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one and its signaling pathways may provide insights into the development of new drugs and therapies.

Synthesis Methods

(6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one can be synthesized from various sugars, including fructose, glucose, and sucrose, through acid-catalyzed dehydration. The most common method for the synthesis of (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one involves the use of mineral acids, such as sulfuric acid, hydrochloric acid, and phosphoric acid, as catalysts. The reaction is typically carried out at high temperatures and pressures, ranging from 100 to 200°C and 1 to 10 atm, respectively. However, the use of mineral acids can lead to the formation of side products, such as levulinic acid and formic acid, which can reduce the yield of (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one. Therefore, alternative methods, such as the use of solid catalysts and ionic liquids, have been developed to improve the selectivity and yield of (6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one.

properties

CAS RN

18045-83-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

InChI

InChI=1S/C15H20O3/c1-9-4-6-12-11(3)15(17)18-14(12)8-10(2)13(16)7-5-9/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5-,10-8+

InChI Key

XQVSREKNQZKAKU-APQBBXBWSA-N

Isomeric SMILES

C/C/1=C/CC(/C(=C/C2C(CC1)C(=C)C(=O)O2)/C)O

SMILES

CC1=CCC(C(=CC2C(CC1)C(=C)C(=O)O2)C)O

Canonical SMILES

CC1=CCC(C(=CC2C(CC1)C(=C)C(=O)O2)C)O

Other CAS RN

18045-83-5

Origin of Product

United States

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